molecular formula C14H17IN2O2 B071954 Proquinazid CAS No. 189278-12-4

Proquinazid

Cat. No. B071954
Key on ui cas rn: 189278-12-4
M. Wt: 372.2 g/mol
InChI Key: FLVBXVXXXMLMOX-UHFFFAOYSA-N
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Patent
US06166208

Procedure details

To the remaining 320 mL solution of methyl 5-iodo-2-[(propoxythioxomethyl)amino]benzoate from Step C above was added 10.86 mL (0.132 mol) of propylamine. The reaction solution was heated at reflux overnight, concentrated to 1/3 volume under reduced pressure, and treated with 75 mL water added dropwise at room temperature. Following refrigeration at 0-5° C. overnight, an additional 25 mL H2O was added and cooling was continued for an additional 48 h. Filtration of the ensuing mixture provided 15.68 g of the title compound, 1H NMR (300 MHz, CDCl3): δ0.96 (t,3H); 1.06 (t,3H); 1.64-1.79 (m,2H); 1.81-1.92 (m,2H); 4.05 (t,2H); 4.43 (t,2H); 7.19 (d,1H); 7.85 (dd,1H); 8.49 (d,1H), m.p. 49-53° C.
Name
methyl 5-iodo-2-[(propoxythioxomethyl)amino]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][C:13]([O:15][CH2:16][CH2:17][CH3:18])=S)=[C:6]([CH:11]=1)[C:7]([O:9]C)=O.[CH2:19]([NH2:22])[CH2:20][CH3:21]>>[I:1][C:2]1[CH:11]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:12]=[C:13]([O:15][CH2:16][CH2:17][CH3:18])[N:22]([CH2:19][CH2:20][CH3:21])[C:7]2=[O:9]

Inputs

Step One
Name
methyl 5-iodo-2-[(propoxythioxomethyl)amino]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)OC)C1)NC(=S)OCCC
Name
Quantity
10.86 mL
Type
reactant
Smiles
C(CC)N
Name
solution
Quantity
320 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1/3 volume under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 75 mL water
ADDITION
Type
ADDITION
Details
added dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
at 0-5° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
an additional 25 mL H2O was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
Filtration of the ensuing mixture

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC=1C=C2C(N(C(=NC2=CC1)OCCC)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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